Pentosidine

Vue d'ensemble

Description

Pentosidine is a well-characterized biomarker for advanced glycation endproducts (AGEs). It is a fluorescent cross-linking compound formed between arginine and lysine residues in collagen through the Maillard reaction with ribose . This compound is significant in the study of protein damage and aging, as it accumulates in long-lived tissue proteins and is associated with various pathological conditions .

Applications De Recherche Scientifique

Pentosidine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Pentosidine is a biomarker for advanced glycation endproducts, or AGEs . It primarily targets arginine and lysine residues in collagen . Collagen is a major component of connective tissues, providing structure and support to our skin, tendons, ligaments, and bones.

Mode of Action

This compound forms fluorescent cross-links between the arginine and lysine residues in collagen . This cross-linking is a result of a reaction of the amino acids with the Maillard reaction products of ribose .

Biochemical Pathways

This compound is derived from ribose, a pentose . It is formed through a reaction of the amino acids with the Maillard reaction products of ribose . This compound can also form from glucose, albeit at a slower rate and probably through oxidation of glucose to arabinose . Because its formation from either glucose or ribose requires oxidation, this compound is both an AGE and a “glycoxidation” product .

Pharmacokinetics

It is known that this compound accumulates in long-lived tissue proteins with age . The rate of accumulation of this compound in skin collagen is inversely proportional to species lifespan .

Result of Action

The formation of this compound results in the cross-linking of collagen molecules, which can affect the structural integrity of the tissues where it is present . The trace concentration of this compound in tissues makes it unlikely that this compound would have a significant effect on collagen structure .

Action Environment

The formation of this compound is influenced by various environmental factors. AGEs, including this compound, form more rapidly under a variety of stresses, especially oxidative stress and hyperglycemia . In addition, certain diseases, such as diabetes and chronic kidney disease, can accelerate the accumulation of this compound .

Analyse Biochimique

Biochemical Properties

Pentosidine interacts with various biomolecules, primarily proteins such as collagen . It forms fluorescent cross-links between the arginine and lysine residues in collagen . This interaction is a result of a reaction of the amino acids with the Maillard reaction products of ribose .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in patients with diabetes mellitus type 2, this compound correlates with the presence and severity of diabetic complications . It serves as markers of stress and act as toxins themselves .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is formed in a reaction of the amino acids with the Maillard reaction products of ribose . This formation process involves binding interactions with biomolecules, specifically the arginine and lysine residues in collagen .

Temporal Effects in Laboratory Settings

This compound accumulates in long-lived tissue proteins with age . The kinetics of its accumulation in human skin collagen have been fitted to a linear regression . The rate of accumulation of this compound in skin collagen is inversely proportional to species life-span .

Dosage Effects in Animal Models

Studies in animal models of type 2 diabetes, type 1 diabetes, low and high turnover chronic kidney disease, and postmenopausal osteoporosis have shown elevated levels of bone this compound . The effects of this compound vary with different dosages, and these studies have helped to understand the threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways that involve the Maillard reaction . This reaction takes place by binding of reducing sugar, such as glucose or fructose to free lysine or arginine NH2 residues with proteins in an irreversible mode .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been detected and quantified in a variety of human and animal tissues, including skin and kidney collagen, lens crystallins, plasma, serum, urine, and synovial fluid .

Subcellular Localization

The subcellular localization of this compound is primarily within the collagen of various tissues . It forms fluorescent cross-links between the arginine and lysine residues in collagen, indicating its presence within these structures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pentosidine can be synthesized from arginine, lysine, and a pentose sugar such as ribose . The reaction typically involves the Maillard reaction, where the amino acids react with the Maillard reaction products of ribose. The synthesis can also occur from glucose, albeit at a slower rate, likely through the oxidation of glucose to arabinose . The reaction conditions often include an alkaline pH (around pH 9) and elevated temperatures (approximately 65°C) .

Industrial Production Methods: The process may include solid-phase extraction, reversed-phase high-performance liquid chromatography (RP-HPLC), and sonication for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Pentosidine undergoes several types of chemical reactions, including:

Oxidation: Formation from glucose involves oxidation to arabinose.

Glycoxidation: As both an AGE and a glycoxidation product, this compound forms through oxidative processes.

Common Reagents and Conditions:

Reagents: Arginine, lysine, ribose, glucose, and other pentoses.

Conditions: Alkaline pH, elevated temperatures, and the presence of oxidative agents.

Major Products: The primary product of these reactions is this compound itself, which forms fluorescent cross-links in proteins .

Comparaison Avec Des Composés Similaires

Glucosepane: Another AGE that forms cross-links in proteins.

Carboxymethyllysine (CML): A well-known AGE marker.

Methylglyoxal-derived hydroimidazolone (MG-H1): A glycation product similar to pentosidine.

Uniqueness: this compound is unique due to its fluorescent properties, which make it easily detectable and quantifiable . This characteristic allows for its widespread use in research to study protein glycation and aging processes .

Activité Biologique

Pentosidine is a significant advanced glycation end product (AGE) that arises from the non-enzymatic reaction between reducing sugars and amino acids, particularly in proteins such as collagen. Its formation is particularly notable in conditions characterized by hyperglycemia, such as diabetes, and is associated with various age-related diseases. This article explores the biological activity of this compound, highlighting its role as a biomarker, its impact on tissue structure and function, and its implications in various clinical conditions.

Formation and Characteristics

This compound is formed through the Maillard reaction, where sugars react with amino acids to form complex structures that can cross-link proteins. This process is accelerated in diabetic conditions due to elevated glucose levels. The compound exhibits fluorescence, which facilitates its detection in biological samples using techniques such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA) .

Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Weight | 420.4 g/mol |

| Solubility | Soluble in water and organic solvents |

| Fluorescence | Exhibits fluorescence under UV light |

| Detection Methods | HPLC, ELISA |

Biological Activity

This compound's biological activity is primarily linked to its ability to form cross-links in collagen and other proteins, which can lead to structural changes and functional impairment. This activity has significant implications for various tissues, particularly those involved in vascular health and aging.

Impact on Collagen

The cross-linking of collagen by this compound affects its mechanical properties, leading to increased stiffness and decreased elasticity. This alteration is particularly evident in aged tissues and diabetic patients, contributing to complications such as cardiovascular disease and impaired wound healing .

Clinical Relevance

This compound serves as a valuable biomarker for several clinical conditions:

- Diabetes : Elevated levels of this compound are associated with microvascular complications in type 2 diabetes. Studies have shown a correlation between serum this compound levels and the severity of diabetic complications .

- Aging : The accumulation of this compound in tissues correlates with age-related decline in tissue function. Increased levels have been observed in skin collagen from older individuals compared to younger counterparts .

- Kidney Disease : In patients with chronic kidney disease, this compound levels are significantly higher due to impaired clearance mechanisms. This accumulation can exacerbate vascular stiffness and cardiovascular risk .

Case Studies

- Diabetic Patients : A study involving diabetic patients showed that serum this compound levels were significantly higher (mean ± SD: 1620 ± 1940 nmol/L) compared to healthy controls (151 ± 55 nmol/L). This increase was linked to the presence of microvascular complications .

- Aging Population : Research indicated that this compound levels in skin collagen increased with age, demonstrating a direct relationship between aging and the accumulation of AGEs .

- Chronic Kidney Disease : In patients undergoing dialysis, elevated this compound was correlated with both increased cardiovascular morbidity and mortality, suggesting its role as a prognostic marker .

Research Findings

Recent studies have focused on quantifying this compound levels using advanced analytical techniques:

- HPLC Methodology : A simple HPLC method was developed for quantifying this compound in human urine and plasma, achieving lower limits of quantification at 1 nM with high precision (CV < 10%) .

- Immunological Techniques : ELISA assays have been utilized to detect this compound specifically in biological specimens, providing insights into its role as a marker for glycation processes associated with aging and disease .

Propriétés

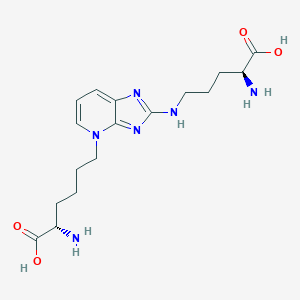

IUPAC Name |

(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEKKSTZQYEZPU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154417 | |

| Record name | Pentosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentosidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124505-87-9 | |

| Record name | Pentosidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124505-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4I2X2CQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentosidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.